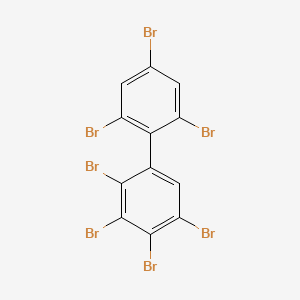
Trichloro(2-phenylethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(2-phenylethyl)stannane: is an organotin compound with the molecular formula C8H9Cl3Sn . It is a member of the organotin family, which consists of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(2-phenylethyl)stannane can be synthesized through the stannylation or C-Sn coupling reaction. One common method involves the reaction of 2-phenylethylmagnesium bromide with tin tetrachloride under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to organotin hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Trichloro(2-phenylethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds through stannylation reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Organotin compounds have shown promise in antimicrobial and anticancer applications, and this compound is being investigated for similar properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and development.
Industry: this compound is used in the production of polymers and coatings. Its unique chemical properties make it valuable in the formulation of materials with specific characteristics, such as improved durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which trichloro(2-phenylethyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biological molecules, influencing their structure and function. The pathways involved in its action include:
Binding to proteins and enzymes: This can alter their activity and lead to various biological effects.
Interaction with nucleic acids: The compound can bind to DNA or RNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Trichlorophenylstannane: Another organotin compound with similar chemical properties.
Trichloroheptylstannane: A compound with a longer alkyl chain, used in similar applications.
Trichloromethylstannane: A compound with a methyl group instead of a phenylethyl group.
Uniqueness: Trichloro(2-phenylethyl)stannane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its phenylethyl group provides additional stability and reactivity compared to other organotin compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
112475-69-1 |
|---|---|
Formule moléculaire |
C8H9Cl3Sn |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
trichloro(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3ClH.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1-2H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
JZNWCOZDVFVDRX-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)CC[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



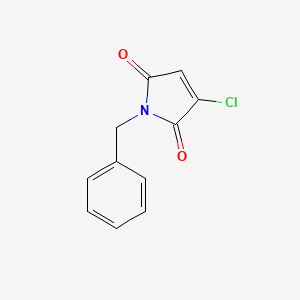
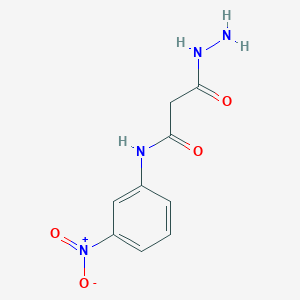
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
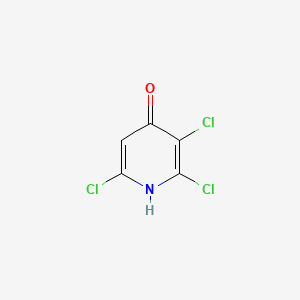
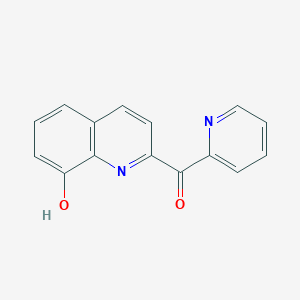
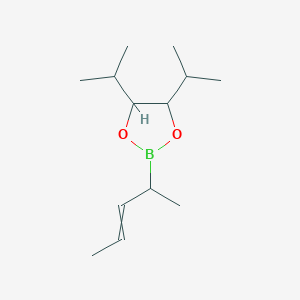
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)


![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

